![molecular formula C13H17O7P B12580467 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid CAS No. 200698-17-5](/img/structure/B12580467.png)
2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid is a complex organic compound that features both hydroxy and phosphinyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid typically involves multi-step organic reactions. One common method includes the reaction of alpha-hydroxybenzyl alcohol with phosphinylmethyl glutaric acid under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy and phosphinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid involves its interaction with specific molecular targets and pathways. The hydroxy and phosphinyl groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyglutaric acid: Shares structural similarities but lacks the phosphinyl group.
Alpha-ketoglutaric acid: Another related compound with distinct biochemical roles.
Uniqueness: 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid is unique due to the presence of both hydroxy and phosphinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
200698-17-5 |
|---|---|
Molekularformel |
C13H17O7P |
Molekulargewicht |
316.24 g/mol |
IUPAC-Name |
2-[[hydroxy-[hydroxy(phenyl)methyl]phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17O7P/c14-11(15)7-6-10(12(16)17)8-21(19,20)13(18)9-4-2-1-3-5-9/h1-5,10,13,18H,6-8H2,(H,14,15)(H,16,17)(H,19,20) |
InChI-Schlüssel |
WBIDFRDQHBMYJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(O)P(=O)(CC(CCC(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


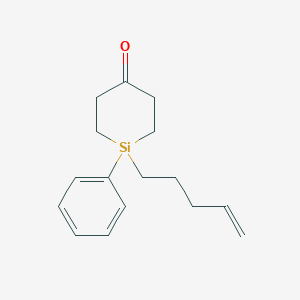
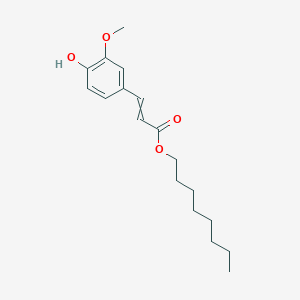

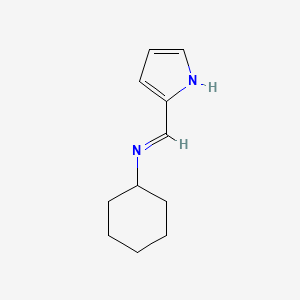
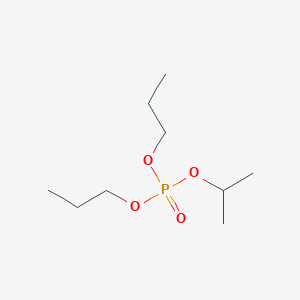
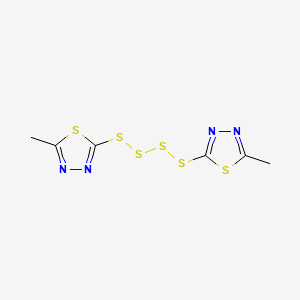
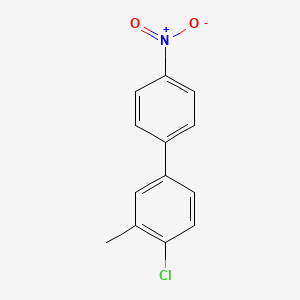
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
silyl}butanenitrile](/img/structure/B12580435.png)
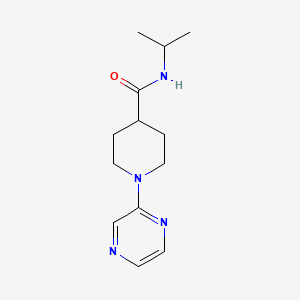
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
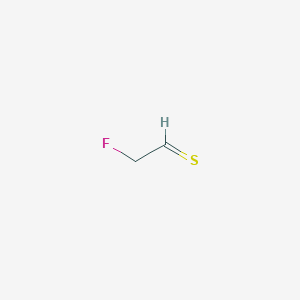
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
